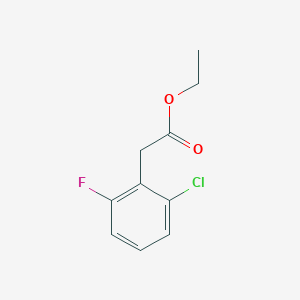

Ethyl 2-chloro-6-fluorophenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-chloro-6-fluorophenylacetate is an organic compound with the molecular formula C10H10ClFO2. It is a colorless to light yellow clear liquid at room temperature. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Métodos De Preparación

Ethyl 2-chloro-6-fluorophenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-6-fluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often include purification steps such as distillation or recrystallization to obtain the desired purity of the final product .

Análisis De Reacciones Químicas

Ethyl 2-chloro-6-fluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to produce 2-chloro-6-fluorophenylacetic acid and ethanol.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation reactions .

Aplicaciones Científicas De Investigación

Ethyl 2-chloro-6-fluorophenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl 2-chloro-6-fluorophenylacetate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of both chlorine and fluorine atoms in the molecule can influence its reactivity and the types of reactions it undergoes .

Comparación Con Compuestos Similares

Ethyl 2-chloro-6-fluorophenylacetate can be compared with similar compounds such as:

Ethyl 2-chlorophenylacetate: Lacks the fluorine atom, which can affect its reactivity and the types of reactions it undergoes.

Ethyl 2-fluorophenylacetate: Lacks the chlorine atom, which also influences its chemical behavior.

Ethyl 2-bromo-6-fluorophenylacetate: Contains a bromine atom instead of chlorine, which can lead to different reactivity patterns due to the larger atomic size and different electronegativity of bromine compared to chlorine.

The presence of both chlorine and fluorine atoms in this compound makes it unique and can provide distinct reactivity and properties compared to its analogs .

Actividad Biológica

Ethyl 2-chloro-6-fluorophenylacetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.

This compound has been shown to interact with several enzymes and proteins, influencing their activity. Notably, it interacts with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds. Such interactions can lead to either inhibition or activation of enzymatic functions, depending on the specific context.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Effect of this compound |

|---|---|

| CYP1A2 | Inhibition of activity |

| CYP2D6 | Modulation of substrate metabolism |

| CYP3A4 | Variable effects depending on concentration |

2. Cellular Effects

The compound affects various cell types and processes. Research indicates that it can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can influence the expression of genes involved in oxidative stress response and apoptosis.

Case Study: Gene Expression Modulation

In a study involving human cancer cell lines, treatment with this compound resulted in:

- Increased expression of antioxidant genes.

- Decreased levels of pro-apoptotic factors.

These changes suggest a protective role against oxidative stress and potential implications for cancer therapies.

The molecular mechanism by which this compound exerts its biological effects involves binding to specific biomolecules such as receptors and enzymes. This binding alters their conformation and activity, leading to various biological outcomes.

Mechanistic Insights:

- Enzyme Binding : The compound binds to the active sites of certain enzymes, inhibiting their normal function.

- Gene Regulation : It interacts with transcription factors, affecting the transcriptional activity of target genes.

4. Dosage Effects in Animal Models

Research on animal models has shown that the effects of this compound vary significantly with dosage:

- Low Doses : Associated with enhanced metabolic activity and improved stress response.

- High Doses : Linked to adverse effects such as liver damage and increased oxidative stress.

This dose-dependent behavior underscores the importance of careful dosage optimization in experimental settings.

5. Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation followed by conjugation with glucuronic acid or sulfate. These metabolic transformations impact its bioavailability and overall activity within biological systems.

Table 2: Metabolic Pathways

| Metabolic Process | Description |

|---|---|

| Oxidation | Catalyzed by cytochrome P450 enzymes |

| Conjugation | Formation of glucuronides or sulfates |

| Bioavailability | Influenced by metabolic transformations |

6. Scientific Research Applications

This compound has diverse applications across various scientific fields:

- Chemistry : Used as an intermediate in synthesizing complex organic molecules.

- Biology : Investigated for enzyme inhibition and receptor binding assays.

- Medicine : Explored for potential therapeutic properties including anti-inflammatory and anticancer activities.

Propiedades

IUPAC Name |

ethyl 2-(2-chloro-6-fluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWCLHPMDWPDNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369797 |

Source

|

| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-85-8 |

Source

|

| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.